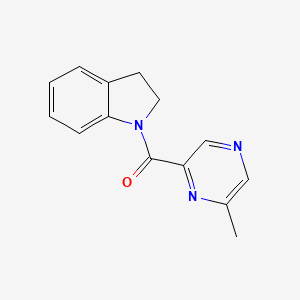![molecular formula C36H48N4O10 B2646737 2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione CAS No. 318271-26-0](/img/structure/B2646737.png)
2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ether and amide linkages. The phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .Scientific Research Applications
Crystal Structure and AChE Inhibition
Compounds incorporating the dioxoisoindoline group, such as "2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione," have been explored for their pharmacological activities. Specifically, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is a target enzyme in the treatment of Alzheimer’s disease. The study highlighted the synthesis, crystal structure, and evaluation of this compound as an AChE inhibitor, providing insights into its potential therapeutic applications (Andrade-Jorge et al., 2018).
Synthesis and Characterization of Mesogenic Schiff Bases
Research on isoindoline-1,3-dione based mesogenic Schiff bases demonstrates the versatility of related compounds in material science. Two homologous series of these compounds were synthesized and characterized, displaying enantiotropic liquid crystalline behavior with nematic texture. This work underscores the potential of isoindoline derivatives in developing new materials with specific thermal and mesomorphic properties (Dubey et al., 2018).
Novel Derivatives for Antioxidant and Anticancer Activity
The synthesis of novel derivatives featuring the isoindoline-1,3-dione moiety has been explored for their antioxidant and anticancer activities. These studies contribute to the understanding of how structural variations within isoindoline derivatives can impact their biological activity, opening pathways for the development of new therapeutic agents (Tumosienė et al., 2020).
Polysubstituted Isoindole-1,3-dione Analogues
The preparation of new polysubstituted isoindole-1,3-diones showcases the chemical versatility of this class of compounds. Through various chemical reactions, including epoxidation and microwave-assisted synthesis, researchers have developed methods to create derivatives with potential applications in pharmacology and materials science (Tan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[16-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O10/c41-33-29-5-1-2-6-30(29)34(42)39(33)15-23-45-17-9-37-11-19-47-25-27-49-21-13-38(14-22-50-28-26-48-20-12-37)10-18-46-24-16-40-35(43)31-7-3-4-8-32(31)36(40)44/h1-8H,9-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQFIYNCJLWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCOCCN2C(=O)C3=CC=CC=C3C2=O)CCOCCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

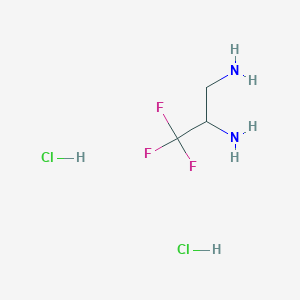

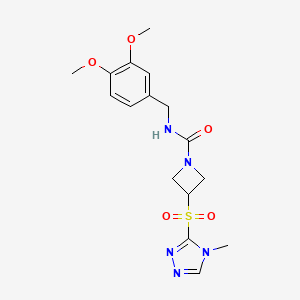
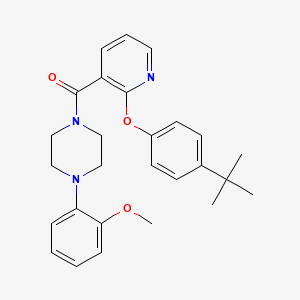
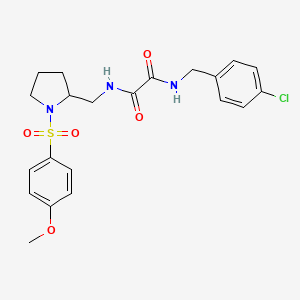

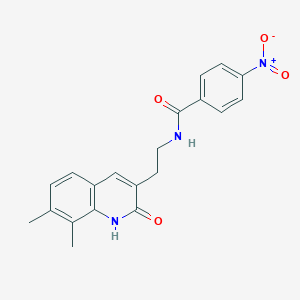
![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)
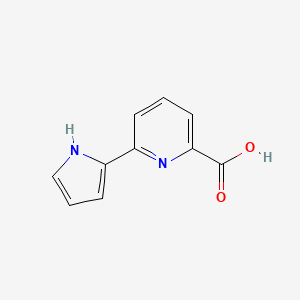
![5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646672.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)

